Dimethylvinphos

Description

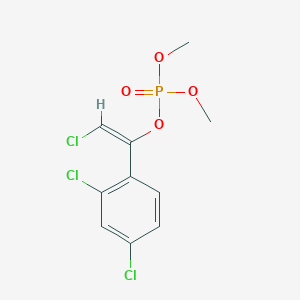

Structure

3D Structure

Properties

IUPAC Name |

[(E)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl3O4P/c1-15-18(14,16-2)17-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGNQELHULIMSJ-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COP(=O)(OC)O/C(=C/Cl)/C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71363-52-5, 2274-67-1 | |

| Record name | Dimethylvinphos, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071363525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | E)-Dimethylvinphos Standard | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLVINPHOS, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HWT39WUX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethylvinphos: Chemical Structure, Properties, and Analysis

Introduction

Dimethylvinphos is an organophosphate insecticide, a class of compounds known for their potent activity against a wide range of insect pests.[1][2] As the dimethyl analogue of chlorfenvinphos, it functions as a contact and stomach poison, primarily utilized for the control of stem borers and leaf rollers in rice cultivation.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, metabolic pathways, and analytical methodologies for Dimethylvinphos, tailored for researchers, scientists, and professionals in drug development and environmental science.

Chemical Identity and Structure

Accurate identification of a chemical entity is foundational to all scientific investigation. Dimethylvinphos is systematically named [2-chloro-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate.[5] Due to the presence of a carbon-carbon double bond in its vinyl side chain, Dimethylvinphos exhibits geometric isomerism, existing as two distinct stereoisomers: (E)- and (Z)-isomers.[2] The technical-grade material is predominantly composed of the (Z)-isomer (>95%).[4]

Key Identifiers:

-

IUPAC Name: [2-chloro-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate[5]

-

InChI Key: QSGNQELHULIMSJ-UHFFFAOYSA-N[5]

Caption: Chemical structure of Dimethylvinphos.

Physicochemical Properties

The environmental fate and biological activity of Dimethylvinphos are dictated by its physicochemical properties. A summary of these key properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 331.52 g/mol | [2][7] |

| Melting Point | 69.5 °C | [4][6] |

| Boiling Point | 126 °C at 0.05 Torr | [4][6] |

| Water Solubility | 130 mg/L at 20 °C | [3][4] |

| Vapor Pressure | 1.3 x 10⁻³ Pa at 25 °C | [3][4] |

| Log P (Octanol/Water Partition Coefficient) | 2.4 | [5] |

Mechanism of Action: Acetylcholinesterase Inhibition

Like other organophosphate insecticides, Dimethylvinphos exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous systems of insects.[2][9] AChE is crucial for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, Dimethylvinphos causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[9][10]

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by Dimethylvinphos.

Synthesis and Formulation

The industrial synthesis of Dimethylvinphos typically involves a multi-step process. A key step is the reaction of a chlorinated vinyl alcohol intermediate with dimethyl phosphorochloridate. This process requires controlled conditions to ensure a high yield and chemical stability of the final product, followed by purification steps.[2] For agricultural applications, Dimethylvinphos is commonly formulated into emulsifiable concentrates suitable for foliar application.[2]

Metabolism and Toxicokinetics

In mammals, Dimethylvinphos is rapidly metabolized and eliminated.[11][12] The primary metabolic pathway involves demethylation, which is mediated by two key enzymes in the liver: glutathione S-methyl transferase in the cytosol and microsomal mono-oxygenase.[11] This initial step is followed by the hydrolysis of the resulting desmethyl Dimethylvinphos to 2,4-dichlorophenacyl chloride.[11] This intermediate is further metabolized to several compounds, including 2,4-dichloromandelic acid and 1-(2,4-dichlorophenyl)ethanol, which are then conjugated with glucuronic acid and excreted.[4][11] Pre-treatment with phenobarbital has been shown to enhance the activity of these metabolizing enzymes, leading to a protective effect against the acute toxicity of Dimethylvinphos.[11]

Caption: Metabolic pathway of Dimethylvinphos in mammals.

Toxicology and Safety

Dimethylvinphos is classified as toxic if swallowed and very toxic to aquatic life with long-lasting effects.[5]

GHS Hazard Statements:

-

H301: Toxic if swallowed[5]

-

H400: Very toxic to aquatic life[5]

-

H410: Very toxic to aquatic life with long lasting effects[5]

Due to its toxicity, handling of Dimethylvinphos requires appropriate personal protective equipment and adherence to safety protocols. It is not approved for use as a pesticide in the European Union.[13]

Analytical Methodologies

The detection and quantification of Dimethylvinphos in environmental and biological samples are critical for monitoring and risk assessment. A widely used and effective method is Gas Chromatography coupled with Mass Spectrometry (GC-MS), often preceded by a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation.[14]

Experimental Protocol: QuEChERS-GC-MS Analysis of Dimethylvinphos in Rice Paddies

This protocol outlines a validated method for the determination of Dimethylvinphos in rice paddy samples.[14]

1. Sample Preparation (QuEChERS) a. Weigh 10 g of a homogenized rice paddy sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). d. Shake vigorously for 1 minute. e. Centrifuge at 4000 rpm for 5 minutes. f. Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing dispersive solid-phase extraction (d-SPE) sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA)). g. Vortex for 30 seconds. h. Centrifuge at 10,000 rpm for 2 minutes. i. Collect the supernatant for GC-MS analysis.

2. GC-MS Analysis a. Gas Chromatograph (GC) Conditions:

- Injector: Splitless mode, 250 °C.

- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Oven Temperature Program: Initial temperature of 70 °C for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes. b. Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM).

- Monitored Ions: Select characteristic ions for Dimethylvinphos for quantification and confirmation.

start [label="Start: Rice Paddy Sample", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

homogenize [label="Homogenize Sample"];

extract [label="Acetonitrile Extraction\nwith QuEChERS salts"];

centrifuge1 [label="Centrifuge"];

cleanup [label="Dispersive SPE Cleanup"];

centrifuge2 [label="Centrifuge"];

analyze [label="GC-MS Analysis", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];

end [label="End: Data Acquisition\nand Quantification", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> homogenize;

homogenize -> extract;

extract -> centrifuge1;

centrifuge1 -> cleanup;

cleanup -> centrifuge2;

centrifuge2 -> analyze;

analyze -> end;

}

Caption: Workflow for the analysis of Dimethylvinphos using QuEChERS and GC-MS.

Environmental Fate and Degradation

The persistence of Dimethylvinphos in the environment is a key consideration for its ecological impact. It is known to be unstable in sunlight and undergoes hydrolysis in water.[4] At a pH of 7.0 and a temperature of 25 °C, the hydrolysis half-life of Dimethylvinphos is approximately 40 days.[4] Its degradation products are generally less toxic than the parent compound.[9]

Conclusion

Dimethylvinphos remains a significant organophosphate insecticide, particularly in rice cultivation. A thorough understanding of its chemical properties, mechanism of action, metabolism, and analytical detection methods is essential for its safe and effective use, as well as for assessing its environmental and toxicological impact. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with this compound.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16769, Dimethylvinphos. Retrieved from [Link]

-

Hutson, D. H., Hoadley, E. C., & Griffiths, M. H. (1976). Metabolic demethylation of the insecticide dimethylvinphos in rats, in dogs, and in vitro. Xenobiotica, 6(12), 745-762. [Link]

-

Compendium of Pesticide Common Names. (n.d.). dimethylvinphos. Alanwood.net. Retrieved from [Link]

-

Hutson, D. H., Hoadley, E. C., & Griffiths, M. H. (1976). Metabolic Demethylation of the Insecticide Dimethyl-vinphos in Rats, in Dogs, and in Vitro. Taylor & Francis. Retrieved from [Link]

-

Agriculture and Environment Research Unit (AERU). (n.d.). Dimethylvinphos (Ref: SD 8280). University of Hertfordshire. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Dimethylvinphos. American Chemical Society. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). dimethylvinphos(E). NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Dimethylvinphos (CAS 2274-67-1). Retrieved from [Link]

-

LookChem. (n.d.). Cas 2274-67-1, DIMETHYLVINPHOS. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). DIMETHYLVINPHOS, (Z)-. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). DIMETHYLVINPHOS, (E)-. Retrieved from [Link]

-

PubChemLite. (n.d.). Dimethylvinphos (C10H10Cl3O4P). Retrieved from [Link]

-

Wikidata. (n.d.). dimethylvinphos. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25750, Phosphamidon. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Chlorfenvinphos. Retrieved from [Link]

-

Cheméo. (2026). Dimethylvinphos. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Developments in Analytical Methods for Detection of Pesticides in Environmental Samples. Retrieved from [Link]

-

IU Indianapolis ScholarWorks. (n.d.). Dual-technique assay for the analysis of organophosphorus compounds for environmental and chemical defense applications. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). The Fate of Select Pesticides in the Aquatic Environment. Retrieved from [Link]

-

Wikipedia. (n.d.). Dichlorvos. Retrieved from [Link]

-

Environmental Working Group. (n.d.). Dimethylphosphate (DMP). Retrieved from [Link]

-

European Commission. (n.d.). EU Pesticides Database - Active substances - Active substance details. Retrieved from [Link]

Sources

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. Dimethylvinphos (Ref: SD 8280) [sitem.herts.ac.uk]

- 3. lookchem.com [lookchem.com]

- 4. DIMETHYLVINPHOS | 2274-67-1 [chemicalbook.com]

- 5. Dimethylvinphos | C10H10Cl3O4P | CID 16769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. PubChemLite - Dimethylvinphos (C10H10Cl3O4P) [pubchemlite.lcsb.uni.lu]

- 9. Dichlorvos - Wikipedia [en.wikipedia.org]

- 10. ewg.org [ewg.org]

- 11. Metabolic demethylation of the insecticide dimethylvinphos in rats, in dogs, and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aminer.org [aminer.org]

- 13. EU Pesticides Database [ec.europa.eu]

- 14. Dimethylvinphos PESTANAL , analytical standard 2274-67-1 [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of (Z)-Dimethylvinphos

Abstract

This guide provides a comprehensive technical overview of the synthetic pathway for (Z)-Dimethylvinphos, an organophosphate insecticide of significant interest. The core of this synthesis is the Perkow reaction, a powerful method for the formation of vinyl phosphates from α-haloketones. This document delves into the retrosynthetic analysis, detailed mechanistic insights, step-by-step experimental protocols for key intermediates and the final product, and a critical discussion on the challenges of stereoselectivity. It is intended for researchers, chemists, and professionals in drug development and agrochemical synthesis who require a deep, practical understanding of this chemical process.

Retrosynthetic Analysis and Strategic Overview

The synthesis of (Z)-Dimethylvinphos, systematically named (Z)-2-chloro-1-(2,4-dichlorophenyl)vinyl dimethyl phosphate, is most logically approached via a convergent strategy centered on the Perkow reaction. This reaction forms the critical carbon-oxygen-phosphorus bond and concurrently generates the vinylidene chloride moiety.

Our retrosynthetic analysis breaks down the target molecule as follows:

-

Disconnection 1 (C-O-P bond): The vinyl phosphate ester bond is disconnected via the Perkow reaction. This identifies our two key precursors: trimethyl phosphite and a suitable α-haloketone, specifically 2,2',4'-trichloroacetophenone.

-

Disconnection 2 (C-C bond): The α-chloro-acetophenone intermediate is disconnected using a Friedel-Crafts acylation reaction. This points to commercially available starting materials: 1,3-dichlorobenzene and chloroacetyl chloride.

This strategy leverages robust and well-documented reactions, providing a reliable pathway to the target compound.

Caption: Retrosynthetic pathway for (Z)-Dimethylvinphos.

Synthesis of the α-Haloketone Precursor: 2,2',4'-Trichloroacetophenone

The cornerstone of this synthesis is the preparation of the key intermediate, 2,2',4'-trichloroacetophenone. This is reliably achieved through a Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Expertise & Causality: The choice of 1,3-dichlorobenzene as the starting material is dictated by the substitution pattern of the final product. The Friedel-Crafts reaction is a classic electrophilic aromatic substitution. Anhydrous aluminum trichloride is essential as it coordinates with the chloroacetyl chloride to form a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. The reaction is typically performed in a non-polar solvent like dichloromethane or under neat conditions. Post-reaction quenching in an ice/acid mixture is critical to decompose the aluminum chloride complex and protonate the intermediate, leading to the desired ketone.

Experimental Protocol: Synthesis of 2,2',4'-Trichloroacetophenone

-

Reactor Setup: To a dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (connected to a gas scrubber for HCl), add 1,3-dichlorobenzene (1.0 eq) and anhydrous aluminum trichloride (1.6 eq).[1]

-

Reagent Addition: Cool the mixture in an ice-water bath. Add chloroacetyl chloride (1.1 eq) dropwise via the dropping funnel at a rate that maintains the internal temperature below 30 °C.[1]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50 °C. Stir vigorously for 3-9 hours, monitoring the reaction progress by TLC or GC.[1][2]

-

Workup: Cool the reaction mixture back to room temperature. In a separate, larger beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture onto the ice/acid mixture with vigorous stirring to quench the reaction and decompose the AlCl₃ complex.[1]

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with 1M HCl, water, and finally a saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the resulting solid from ethanol or petroleum ether to afford pure 2,2',4'-trichloroacetophenone as a white to off-white solid.[1][3]

The Core Transformation: The Perkow Reaction

The Perkow reaction is an organic reaction in which a trialkyl phosphite reacts with an α-haloketone to form a dialkyl vinyl phosphate and an alkyl halide.[4] This reaction is central to the synthesis of Dimethylvinphos and many other organophosphate insecticides.

Mechanistic Insights

The reaction proceeds via a nucleophilic attack of the phosphorus atom of the trimethyl phosphite on the electrophilic carbonyl carbon of 2,2',4'-trichloroacetophenone. This forms a zwitterionic intermediate. This intermediate undergoes a rearrangement, often referred to as a phosphonate-phosphate rearrangement, where the phosphoryl group migrates to the enolate oxygen. Concurrently or subsequently, a chloride ion is eliminated from the alpha-carbon, and one of the methyl groups on the phosphate is dealkylated by the displaced chloride ion, yielding the final vinyl phosphate product and methyl chloride as a byproduct.[4]

Caption: Simplified mechanism of the Perkow Reaction.

Trustworthiness - A Self-Validating System: A critical aspect for researchers to understand is the competition between the Perkow reaction and the Michaelis-Arbuzov reaction. Both pathways can occur when a trialkyl phosphite reacts with an α-haloketone. The Michaelis-Arbuzov reaction involves a nucleophilic attack on the halogen-bearing carbon, leading to a β-keto phosphonate. However, the Perkow pathway is generally favored by:

-

Increased steric hindrance at the α-carbon.

-

The presence of multiple electron-withdrawing halogen atoms on the α-carbon, which increases the electrophilicity of the carbonyl carbon.[5]

-

Lower reaction temperatures.[6]

In the case of 2,2',4'-trichloroacetophenone, the presence of a chlorine atom on the α-carbon strongly favors the Perkow pathway, making it a reliable method for this specific synthesis.

The Challenge of (Z)-Isomer Selectivity

The formation of the double bond in the Perkow reaction can result in a mixture of (E) and (Z) geometric isomers. For Dimethylvinphos, the (Z) isomer is the target. Achieving high stereoselectivity is often the most challenging aspect of this synthesis. While no definitive, high-selectivity protocol for this specific molecule is widely published, insights from related reactions suggest key areas for optimization:

-

Solvent Polarity: The E/Z ratio can be significantly influenced by the solvent.[7] Non-polar solvents like hexane or toluene may favor one isomer over another by influencing the geometry of the transition state during the rearrangement and elimination steps.

-

Temperature: Lowering the reaction temperature can enhance selectivity by favoring the thermodynamically or kinetically preferred pathway with a higher activation energy barrier for the formation of the undesired isomer.[6]

-

Reaction Time: Allowing the reaction to proceed to thermodynamic equilibrium might favor the more stable isomer, which is often the (E)-isomer. Therefore, kinetic control (shorter reaction times) might be necessary to isolate a higher proportion of the (Z)-isomer.

Proposed Experimental Protocol: Synthesis of (Z)-Dimethylvinphos

-

Reactor Setup: Equip a dry, three-necked flask with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagents: Dissolve 2,2',4'-trichloroacetophenone (1.0 eq) in a dry, non-polar solvent such as toluene or hexane.

-

Reaction: Cool the solution to 0-5 °C using an ice bath. Add trimethyl phosphite (1.1 eq) dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Monitoring: After the addition, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) while monitoring its progress by GC-MS to observe the formation of the product and the Z/E ratio.

-

Workup: Once the reaction has reached the optimal conversion/selectivity, concentrate the mixture under reduced pressure to remove the solvent and any volatile byproducts (like methyl chloride).

-

Purification: The crude product will likely be a mixture of (Z) and (E) isomers. Separation must be achieved using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient). The fractions should be analyzed by GC or NMR to identify and isolate the pure (Z)-isomer.

Data Summary and Characterization

The successful synthesis relies on careful monitoring and characterization at each stage.

| Compound | Formula | MW ( g/mol ) | Role | Typical Yield |

| 1,3-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | Starting Material | - |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | Starting Material | - |

| 2,2',4'-Trichloroacetophenone | C₈H₅Cl₃O | 223.48 | Intermediate | 85-95%[1] |

| Trimethyl Phosphite | C₃H₉O₃P | 124.08 | Reagent | - |

| (Z)-Dimethylvinphos | C₁₀H₁₀Cl₃O₄P | 331.52 | Final Product | Variable |

Characterization:

-

Nuclear Magnetic Resonance (NMR): ¹H and ³¹P NMR are essential for confirming the structure of the final product. The coupling constants and chemical shifts of the vinyl proton are diagnostic for distinguishing between the (Z) and (E) isomers.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for monitoring reaction progress, determining the purity of the final product, and quantifying the Z/E isomer ratio.

-

Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups, such as the P=O, P-O-C, and C=C bonds in the final product.

Safety and Handling

-

Organophosphates: Dimethylvinphos is a cholinesterase inhibitor. Handle with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Chlorinated Compounds: The starting materials and intermediates are irritants and potentially toxic. Avoid inhalation and skin contact.

-

Reagents: Anhydrous aluminum trichloride reacts violently with water. Chloroacetyl chloride is highly corrosive and a lachrymator. Trimethyl phosphite is flammable and has a noxious odor. All manipulations should be performed under an inert atmosphere and in a fume hood.

References

- Google Patents.CN103613491A - Preparation method of 2',2',4'-trichloroacetophenon.

-

Wikipedia. Perkow reaction. Available at: [Link]

-

PubChem. Dimethylvinphos | C10H10Cl3O4P | CID 16769. Available at: [Link]

-

chemeurope.com. Perkow reaction. Available at: [Link]

-

Phosphorus, Sulfur, and Silicon and the Related Elements. Solvent-free stereoselective synthesis of phosphoenolpyruvates and their C-P and N-P analogues. (2022). Available at: [Link]

Sources

- 1. 2,2',4'-Trichloroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 2. CN103613491A - Preparation method of 2',2',4'-trichloroacetophenon - Google Patents [patents.google.com]

- 3. 2,2',4'-Trichloroacetophenone | 4252-78-2 [chemicalbook.com]

- 4. Perkow reaction - Wikipedia [en.wikipedia.org]

- 5. Perkow_reaction [chemeurope.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

The Irreversible Embrace: A Technical Guide to the Mechanism of Action of Dimethylvinphos as an Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylvinphos, an organophosphate insecticide, exerts its potent neurotoxic effects through the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this inhibition. We will dissect the chemical properties of dimethylvinphos, the intricate architecture of the AChE active site, and the cascade of events leading to the enzyme's inactivation, including the crucial processes of phosphorylation and aging. Furthermore, this guide will detail the profound toxicological consequences of AChE inhibition and present a comprehensive, field-proven protocol for the in vitro assessment of acetylcholinesterase inhibition, a cornerstone methodology in toxicology and drug development.

Introduction: The Players

Dimethylvinphos: An Organophosphate Insecticide

Dimethylvinphos, with the chemical formula C₁₀H₁₀Cl₃O₄P, is a synthetic organophosphate insecticide.[1] Organophosphates are a class of compounds known for their high efficacy as pesticides and, consequently, their potential for toxicity to non-target organisms, including humans.[2] The insecticidal and toxic properties of dimethylvinphos are directly attributable to its ability to inhibit acetylcholinesterase.[3] It acts as a contact and stomach poison for insects.[3] The molecule exists as two geometric isomers, (E) and (Z), with the (E)-isomer generally being the more biologically active form.[3]

Caption: Normal enzymatic action of Acetylcholinesterase (AChE).

The Mechanism of Irreversible Inhibition

The toxicity of dimethylvinphos stems from its ability to act as a "suicide substrate" for acetylcholinesterase, leading to a practically irreversible inhibition of the enzyme. This process can be broken down into two critical stages: phosphorylation and aging.

Phosphorylation: The Covalent Bond

The organophosphate moiety of dimethylvinphos is structurally analogous to the acetyl group of acetylcholine, allowing it to enter the active site of AChE. Once inside, the electrophilic phosphorus atom is subjected to a nucleophilic attack by the hydroxyl group of the serine residue in the esteratic subsite. This results in the formation of a stable, covalent phosphoryl-serine bond and the release of a leaving group (the vinyl-dichlorophenyl moiety).

This phosphorylation of the active site serine effectively renders the enzyme inactive. The bulky dimethylphosphoryl group sterically hinders the approach of acetylcholine to the active site, and the enzyme is no longer able to perform its hydrolytic function.

Caption: Phosphorylation of the AChE active site by Dimethylvinphos.

Aging: The Point of No Return

The phosphorylated acetylcholinesterase complex can undergo a subsequent, time-dependent dealkylation process known as "aging". During aging, one of the methyl groups attached to the phosphorus atom is cleaved off. This results in a negatively charged oxygen atom on the phosphoryl group, which then forms a more stable and resonance-stabilized bond with the enzyme.

The aged, phosphorylated enzyme is highly resistant to reactivation, even by strong nucleophiles like oximes, which are the standard medical countermeasures for organophosphate poisoning. This is because the negative charge on the aged complex strengthens the bond to the active site serine, making it extremely difficult to break. The rate of aging varies depending on the specific organophosphate.

Toxicological Consequences of Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase by dimethylvinphos leads to an accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine continuously stimulates both muscarinic and nicotinic receptors, leading to a state of cholinergic hyperstimulation. The clinical manifestations of this toxidrome are severe and can be life-threatening.

Key Toxicological Effects:

-

Muscarinic Effects: These include symptoms such as excessive salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE syndrome), as well as bradycardia and bronchospasm.

-

Nicotinic Effects: These manifest as muscle fasciculations, cramping, weakness, and eventually paralysis, including paralysis of the respiratory muscles.

-

Central Nervous System (CNS) Effects: Accumulation of acetylcholine in the CNS can lead to anxiety, confusion, tremors, seizures, coma, and respiratory depression.

The primary cause of death in acute organophosphate poisoning is typically respiratory failure resulting from a combination of bronchoconstriction, excessive respiratory secretions, and paralysis of the diaphragm and intercostal muscles.

Experimental Protocols: In Vitro Assessment of Acetylcholinesterase Inhibition

The in vitro determination of a compound's ability to inhibit acetylcholinesterase is a fundamental assay in toxicology and drug discovery. The most widely used method is the spectrophotometric assay developed by Ellman and colleagues.

The Ellman's Assay: Principle

The Ellman's assay is a colorimetric method that indirectly measures AChE activity. It utilizes acetylthiocholine (ATCh) as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetic acid. The liberated thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is directly proportional to the AChE activity.

Experimental Workflow

Caption: Workflow for in vitro AChE inhibition assay.

Detailed Step-by-Step Protocol

Materials:

-

Acetylcholinesterase (e.g., from electric eel or human recombinant)

-

Dimethylvinphos or other test inhibitor

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate over the measurement period.

-

Prepare a stock solution of the inhibitor (e.g., dimethylvinphos) in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the assay does not exceed 1% to avoid enzyme inhibition by the solvent itself).

-

Prepare a series of dilutions of the inhibitor in phosphate buffer to cover a range of concentrations for determining the IC50 value.

-

Prepare a solution of DTNB (e.g., 10 mM) in phosphate buffer.

-

Prepare a solution of ATCI (e.g., 14 mM) in phosphate buffer. This solution should be prepared fresh.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add phosphate buffer, DTNB, and ATCI.

-

Control wells (100% activity): Add phosphate buffer, AChE solution, and the solvent used for the inhibitor.

-

Test wells: Add phosphate buffer, AChE solution, and the various dilutions of the inhibitor.

-

-

Pre-incubation:

-

To the control and test wells, add the AChE solution.

-

Add the inhibitor dilutions to the test wells and the corresponding solvent to the control wells.

-

Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

To all wells (blank, control, and test), add the DTNB solution followed by the ATCI solution to start the enzymatic reaction.

-

-

Kinetic Measurement:

-

Immediately place the microplate in the reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Rate of control - Rate of test sample) / Rate of control ] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, by fitting the data to a dose-response curve.

-

Quantitative Data: Potency of Inhibition

| Organophosphate | IC50 (AChE) | Source Organism |

| Chlorpyrifos | 0.12 µM | Human (Erythrocyte) |

| Monocrotophos | 0.25 µM | Human (Erythrocyte) |

| Profenofos | 0.35 µM | Human (Erythrocyte) |

| Acephate | 4.0 µM | Human (Erythrocyte) |

Table 1: Comparative IC50 values of various organophosphate insecticides against human erythrocyte acetylcholinesterase. The IC50 values indicate the concentration of the pesticide required to inhibit 50% of the AChE activity in vitro.

Conclusion

The mechanism of action of dimethylvinphos as an acetylcholinesterase inhibitor is a well-defined process of irreversible phosphorylation of the enzyme's active site serine, followed by an aging process that further stabilizes the inhibited complex. This potent and persistent inhibition leads to the accumulation of acetylcholine and subsequent cholinergic crisis, which underlies the compound's significant toxicity. The in vitro methods detailed in this guide, particularly the Ellman's assay, provide a robust and reproducible framework for assessing the inhibitory potential of dimethylvinphos and other organophosphates, which is crucial for both toxicological risk assessment and the development of potential therapeutic interventions. A thorough understanding of this mechanism is paramount for researchers and scientists working to mitigate the adverse effects of these compounds and to develop safer and more effective alternatives.

References

-

AERU. (n.d.). Dimethylvinphos (Ref: SD 8280). Agriculture and Environment Research Unit. Retrieved from [Link]

-

Assessment of four organophosphorus pesticides as inhibitors of human acetylcholinesterase and butyrylcholinesterase. (2021). Scientific Reports, 11(1), 21517. [Link]

-

Brzozowski, Z., Sławiński, J., & Gdaniec, M. (2013). The Effect of Bromfenvinphos, Its Impurities and Chlorfenvinphos on Acetylcholinesterase Activity. Pesticide Biochemistry and Physiology, 105(3), 169-176. [Link]

- Carr, R. L., & Chambers, J. E. (1996). Comparison of Inhibition Kinetics of Several Organophosphates, including Some Nerve Agent Surrogates, using Human Erythrocyte and Rat and Mouse Brain Acetylcholinesterase. Toxicology and Applied Pharmacology, 138(1), 45-51.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16769, Dimethylvinphos. Retrieved from [Link]

-

Sussman, J. L., Harel, M., Frolow, F., Oefner, C., Goldman, A., Toker, L., & Silman, I. (1991). Atomic structure of acetylcholinesterase from Torpedo californica: a prototypic acetylcholine-binding protein. Science, 253(5022), 872–879. [Link]

-

De Ferrari, F., Valada, V., Canale, C., & Canale, C. (2021). Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 467-476. [Link]

-

Li, Z., Li, Y., Wang, Y., & Wang, C. (2022). A Sensitive Electrochemical Cholinesterase-Inhibiting Biosensor for Organophosphorus Pesticides Based on Ti3C2TX MXene Quantum Dots. Chemosensors, 10(7), 273. [Link]

- Falé, P. L., Madeira, P. J. A., Florêncio, M. H., & Serralheiro, M. L. M. (2011). IC50 values for acetylcholinesterase (AChE) inhibition and DPPH scavenging activity of the infusions of C. cardunculus, F. angustifolia and P. tridentatum, and remaining activities after 4h digestion with gastric and pancreatic juices. Food & Function, 2(11), 696-704.

- Snider, T. H., Snider, A. G., Blanton, M. D., & Shih, T. M. (2016). Rate constants for the inhibition of AChE by OP (ki). Toxicology Letters, 244, 137-143.

- Krátký, M., Vinšová, J., & Stolaříková, J. (2012). IC50 values for acetylcholinesterase and butyrylcholinesterase. Molecules, 17(10), 12189-12204.

- Gniazdowska, E., Koźmiński, P., Halik, P., Bajda, M., & Szymański, P. (2018). 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives as Acetylcholinesterase Inhibitors—Synthesis, Radiolabeling and Biodistribution. Molecules, 23(9), 2276.

- Li, H., Liu, Y., Zhang, Y., & Liu, J. (2016). AChE inhibition as a function of increasing amounts of a paraoxon and b DFP.

-

Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335. [Link]

Sources

An In-depth Technical Guide to the Environmental Fate and Degradation of Dimethylvinphos

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylvinphos, an organophosphate insecticide, has been utilized in agriculture for the control of various pests. Understanding its environmental fate and degradation is paramount for a comprehensive assessment of its ecological impact. This technical guide provides a detailed examination of the chemical and biological transformation of Dimethylvinphos in the environment. It delves into the primary degradation pathways, including hydrolysis, photolysis, and microbial degradation, and discusses the mobility and bioaccumulation potential of this compound. Furthermore, this guide outlines established experimental protocols for studying these degradation processes and provides an overview of analytical methodologies for the detection and quantification of Dimethylvinphos and its metabolites in environmental matrices.

Introduction

Dimethylvinphos, with the chemical formula C₁₀H₁₀Cl₃O₄P, is an organophosphate insecticide.[1] Its efficacy as a pest control agent is attributed to its ability to inhibit acetylcholinesterase, an essential enzyme in the nervous system of insects.[2] However, the introduction of any pesticide into the environment necessitates a thorough understanding of its persistence, transformation, and ultimate fate. This guide serves as a comprehensive resource for researchers and scientists, offering in-depth insights into the environmental behavior of Dimethylvinphos.

Physicochemical Properties

The environmental transport and fate of a chemical are largely dictated by its inherent physical and chemical properties. A summary of the key properties of Dimethylvinphos is presented in Table 1.

Table 1: Physicochemical Properties of Dimethylvinphos

| Property | Value | Source |

| Chemical Name | 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl phosphate | [1] |

| CAS Number | 2274-67-1 | [1] |

| Molecular Formula | C₁₀H₁₀Cl₃O₄P | [1] |

| Molecular Weight | 331.52 g/mol | [3] |

| Water Solubility | 130 mg/L at 20 °C | |

| Vapor Pressure | 1.3 x 10⁻³ Pa at 25 °C | |

| LogP (Octanol-Water Partition Coefficient) | 4.948 | [3] |

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a significant pathway for the degradation of organophosphate pesticides in the aquatic environment. The ester linkages in Dimethylvinphos are susceptible to cleavage by water molecules. The rate of hydrolysis is highly dependent on the pH of the surrounding medium.

Generally, organophosphate esters are more susceptible to hydrolysis under alkaline conditions.[4][5] For Dimethylvinphos, the hydrolytic half-life (DT₅₀) at 20°C and pH 7 is reported to be 40 days, indicating moderate persistence in neutral waters.[6] Under acidic or alkaline conditions, the rate of hydrolysis is expected to differ, with accelerated degradation typically observed at higher pH values.

The primary hydrolysis products of Dimethylvinphos are expected to be dimethyl phosphate and 2-chloro-1-(2,4-dichlorophenyl)ethanone.

This protocol outlines a standardized laboratory procedure to determine the rate of hydrolysis of Dimethylvinphos as a function of pH.

Objective: To determine the hydrolysis rate constant and half-life of Dimethylvinphos at different pH values (e.g., 4, 7, and 9) and temperatures.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

-

Test Substance Application: Add a known concentration of Dimethylvinphos (preferably radiolabeled for accurate mass balance) to each buffer solution. The concentration should be below its water solubility limit.

-

Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).

-

Sampling: At predetermined time intervals, collect aliquots from each test solution.

-

Analysis: Analyze the samples for the concentration of the parent Dimethylvinphos and its potential hydrolysis products using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with a radio-detector or Mass Spectrometry (MS).

-

Data Analysis: Plot the concentration of Dimethylvinphos against time for each pH. Determine the hydrolysis rate constant (k) and the half-life (t₁/₂) using first-order kinetics.

Photolysis

The primary photodegradation pathway for organophosphates can involve cleavage of the phosphate ester bonds or modifications to other parts of the molecule. Potential photodegradation products of Dimethylvinphos could include cleavage products similar to hydrolysis, as well as products of photo-oxidation or rearrangement.

This protocol describes a method to assess the direct photolysis of Dimethylvinphos in water.

Objective: To determine the quantum yield and photolytic half-life of Dimethylvinphos in an aqueous solution under simulated sunlight.

Methodology:

-

Solution Preparation: Prepare a sterile, buffered aqueous solution (e.g., pH 7) of Dimethylvinphos. The concentration should be low enough to ensure a homogenous solution and avoid light-screening effects.

-

Light Source: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). The light intensity should be measured using a calibrated radiometer.

-

Irradiation: Irradiate the test solution in a temperature-controlled quartz cell. Run a dark control in parallel, wrapped in aluminum foil to exclude light.

-

Sampling: At specific time intervals, withdraw samples from both the irradiated and dark control solutions.

-

Analysis: Quantify the concentration of Dimethylvinphos and identify potential photoproducts using a suitable analytical technique (e.g., LC-MS/MS).

-

Data Analysis: Calculate the first-order rate constant for photolysis. The quantum yield can then be determined using the measured rate constant, light intensity, and the molar absorption coefficient of Dimethylvinphos.

Biotic Degradation

Biotic degradation, mediated by microorganisms, is a crucial process in the dissipation of pesticides from the soil environment.

Soil Microbial Degradation

The persistence of Dimethylvinphos in soil is influenced by the activity of soil microorganisms. The typical aerobic soil metabolism half-life (DT₅₀) for Dimethylvinphos is reported to be 40 days, indicating that it is moderately persistent in soil.[6]

Microorganisms such as bacteria and fungi can utilize pesticides as a source of carbon and/or phosphorus, leading to their breakdown.[4][7][8][9][10][11] The rate of microbial degradation is influenced by several soil factors, including:

-

Soil Type and Composition: Soils with higher organic matter and clay content may exhibit increased adsorption of Dimethylvinphos, which can affect its availability for microbial degradation.[2][12][13]

-

Moisture and Temperature: Optimal moisture and temperature conditions promote microbial activity and, consequently, the degradation of pesticides.[13]

-

pH: Soil pH can influence both the chemical stability of the pesticide and the activity of microbial populations.[2]

Studies on the metabolism of Dimethylvinphos in rats and dogs indicate that demethylation and hydrolysis are key initial steps in its breakdown.[9] It is plausible that similar pathways are employed by soil microorganisms. The primary biotic degradation pathway likely involves the cleavage of the phosphate ester bonds, leading to the formation of dimethyl phosphate and 2-chloro-1-(2,4-dichlorophenyl)ethanone. Further degradation of these intermediates would then occur.

This protocol provides a framework for assessing the rate and route of aerobic degradation of Dimethylvinphos in soil.

Objective: To determine the aerobic soil degradation rate, half-life, and identify major transformation products of Dimethylvinphos.

Methodology:

-

Soil Selection and Preparation: Select and characterize at least one soil type (e.g., sandy loam). The soil should be sieved and its moisture content adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).

-

Test Substance Application: Apply ¹⁴C-labeled Dimethylvinphos to the soil samples at a concentration relevant to its agricultural use.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) in a system that allows for the trapping of CO₂ and other volatile organic compounds.

-

Sampling: At various time points, sacrifice replicate soil samples.

-

Extraction and Analysis: Extract the soil samples with appropriate solvents. Analyze the extracts for the parent compound and its transformation products using techniques like HPLC with radio-detection and/or LC-MS. Quantify the non-extractable residues and the evolved ¹⁴CO₂.

-

Data Analysis: Determine the degradation kinetics of Dimethylvinphos and the formation and decline of its metabolites. Calculate the DT₅₀ and DT₉₀ values.

Environmental Mobility

The mobility of a pesticide in the environment, particularly its potential to leach into groundwater, is a critical aspect of its environmental risk assessment.

Soil Sorption and Leaching

The tendency of a pesticide to adsorb to soil particles is quantified by the soil organic carbon-water partition coefficient (Koc). A higher Koc value indicates stronger adsorption and lower mobility.[14][15] While an experimentally determined Koc value for Dimethylvinphos was not found in the reviewed literature, its LogP of 4.948 suggests a high affinity for organic matter and thus, a high Koc value is expected.[3] This would imply that Dimethylvinphos has a low potential for leaching into groundwater.

The GUS (Groundwater Ubiquity Score) is an empirical index used to estimate the leaching potential of a pesticide based on its persistence (half-life) and soil sorption (Koc).[15] Without a definitive Koc value, a precise GUS score cannot be calculated. However, its moderate persistence and expected high sorption suggest a low to moderate leaching potential.

Bioaccumulation

Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure (e.g., water, food). The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in an aquatic organism from the water.

A LogP value greater than 3 is often used as a trigger for assessing the bioaccumulation potential of a substance.[16] With a LogP of 4.948, Dimethylvinphos has the potential to bioaccumulate.[3] However, no experimentally determined BCF values for Dimethylvinphos in fish or other aquatic organisms were found in the available literature. It is important to note that a high LogP does not always translate to a high BCF, as metabolic processes within the organism can significantly reduce the concentration of the substance.[17][18]

Analytical Methodologies

Accurate and sensitive analytical methods are essential for monitoring the presence of Dimethylvinphos and its metabolites in environmental matrices.

Sample Preparation

-

Water Samples: Solid-phase extraction (SPE) is a common technique for the extraction and pre-concentration of organophosphate pesticides from water samples.[19][20][21]

-

Soil and Sediment Samples: Solvent extraction, often using accelerated solvent extraction (ASE) or sonication with organic solvents, is typically employed for the extraction of pesticides from solid matrices.

Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and semi-volatile pesticides like Dimethylvinphos.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective method for the analysis of a wide range of pesticides and their metabolites, including those that are more polar and less amenable to GC analysis.[20][21][22][23] This technique is particularly well-suited for the simultaneous determination of Dimethylvinphos and its expected degradation products.

Summary of Degradation Pathways

The environmental degradation of Dimethylvinphos proceeds through a combination of abiotic and biotic processes. The primary transformation pathways involve the cleavage of the phosphate ester bonds.

Conclusion

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16769, Dimethylvinphos. [Link]

-

AERU. Dimethylvinphos (Ref: SD 8280). [Link]

-

Pesticide Action Network UK. Dimethylvinphos. [Link]

-

MDPI. Biodegradation of the Fungicide by Bacteria in Soil. [Link]

-

Pesticide Registration Toolkit. Bioaccumulation in fish. [Link]

-

ResearchGate. Kinetics data for the hydrolysis of MP at various pH values. [Link]

-

Sustainability Directory. Pesticide Degradation Pathways. [Link]

-

EPA. Fish Bioconcentration Data Requirement: Guidance for Selection of Number of Treatment Concentrations. [Link]

-

ResearchGate. Hydrolysis Rates for Various pH Levels. [Link]

-

USGS Publications Warehouse. Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography. [Link]

-

J. BIOL. ENVIRON. SCI. The Fate of Pesticide in the Environment. [Link]

-

MDPI. Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. [Link]

-

NIH. An Alternative Strategy for Screening and Confirmation of 330 Pesticides in Ground- and Surface Water Using Liquid Chromatography Tandem Mass Spectrometry. [Link]

-

History of Medicine. INVESTIGATING THE DEGRADATION PATHWAYS OF VARIOUS ENVIRONMENTAL POLLUTANTS. [Link]

-

MU Extension. Pesticides and the Environment. [Link]

-

DuEPublico. Determination of polar pesticide metabolites in aqueous matrices by LC-MS and investigation of occurring matrix effects. [Link]

-

EPA. Sustainable Futures / P2 Framework Manual 2012 EPA-748-B12-001 5. Estimating Physical / Chemical and Environmental Fate Properties with EPI Suite. [Link]

-

OEHHA. Appendix H - Fish Bioconcentration Factors. [Link]

-

White Rose eTheses Online. Predicting the environmental fate and ecotoxicological and toxicological effects of pesticide transformation products. [Link]

-

NIH. Prediction of hydrolysis products of organic chemicals under environmental pH conditions. [Link]

-

SciSpace. Determination of pesticides in water by liquid chromatography-(electrospray ionization)-mass spectrometry (lc-esi-ms). [Link]

-

Atticus LLC. The Effect of Water pH on Pesticide Effectiveness. [Link]

-

idUS. Bioaccumulation/bioconcentration of pharmaceutical active compounds in aquatic organisms: Assessment and factors database. [Link]

-

ScholarBank@NUS. Comparative study on the quantum yields of direct photolysis of organophosphorus pesticides in aqueous solution. [Link]

-

Semantic Scholar. Factors influencing degradation of pesticides in soil. [Link]

-

PubChem. Dimethylvinphos. [Link]

-

EPA. Degradation Of Selected Pesticides In Soil. [Link]

-

Digital Commons @ Cal Poly. Effect of Temperature, Moisture, and Soil Texture on DCPA Degradation. [Link]

-

MDPI. Predicting the Bioconcentration Factor in Fish from Molecular Structures. [Link]

-

Pendidikan Kimia. Quantum yields for direct photolysis of neonicotinoid insecticides in water: Implications for exposure to non-target. [Link]

-

ResearchGate. Quantum Yields for Direct Photolysis of Neonicotinoid Insecticides in Water: Implications for Exposure to Nontarget Aquatic Organisms. [Link]

-

MDPI. Microbiology and Biochemistry of Pesticides Biodegradation. [Link]

-

ResearchGate. Investigation of Pharmaceutical Metabolites in Environmental Waters by LC-MS/MS. [Link]

-

SciSpace. Isolation of Pesticide Degrading Microorganisms from soil. [Link]

-

Society of Education, Agra. Isolation of Bacterial for Degradation of Selected Pesticides. [Link]

-

NC.gov. APPENDIX C Kow, Koc and Mass Distribution Calculations. [Link]

-

White Rose eTheses Online. Predicting the environmental fate and ecotoxicological and toxicological effects of pesticide transformation products. [Link]

-

BioResources. White rot fungi to decompose organophosphorus insecticides and their relation to soil microbial load and ligninolytic enzymes. [Link]

-

OSU Extension Pesticide Properties Database. OSU Extension Pesticide Properties Database. [Link]

-

Cheméo. Dimethylvinphos. [Link]

-

ResearchGate. Environmental Fate and Toxicology of Dimethoate. [Link]

-

ResearchGate. Photodegradation of pharmaceuticals and personal care products during UV and UV/H2O2 treatments. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemeo.com [chemeo.com]

- 4. Pesticide Degradation Pathways → Term [pollution.sustainability-directory.com]

- 5. Pesticides and the Environment | MU Extension [extension.missouri.edu]

- 6. Dimethylvinphos (Ref: SD 8280) [sitem.herts.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. soeagra.com [soeagra.com]

- 11. White rot fungi to decompose organophosphorus insecticides and their relation to soil microbial load and ligninolytic enzymes :: BioResources [bioresources.cnr.ncsu.edu]

- 12. uludag.edu.tr [uludag.edu.tr]

- 13. mdpi.com [mdpi.com]

- 14. epa.gov [epa.gov]

- 15. OSU Extension Pesticide Properties Database [npic.orst.edu]

- 16. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 17. oehha.ca.gov [oehha.ca.gov]

- 18. mdpi.com [mdpi.com]

- 19. pubs.usgs.gov [pubs.usgs.gov]

- 20. An Alternative Strategy for Screening and Confirmation of 330 Pesticides in Ground- and Surface Water Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. duepublico2.uni-due.de [duepublico2.uni-due.de]

- 22. scispace.com [scispace.com]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Isomers of Dimethylvinphos and Their Differential Biological Activity

Abstract: Dimethylvinphos, an organophosphate insecticide, exists as two geometric isomers, (E) and (Z), due to restricted rotation around a carbon-carbon double bond in its vinyl side chain.[1] While structurally similar, these isomers exhibit significant differences in their biological activity, including insecticidal efficacy and toxicity. This technical guide provides an in-depth analysis of the stereochemistry, comparative bioactivity, and metabolic fate of Dimethylvinphos isomers. We further present validated experimental protocols for their separation and bioactivity assessment, offering a comprehensive resource for researchers in toxicology, environmental science, and pesticide development. The narrative emphasizes the structure-activity relationships that govern their differential effects, providing a causal understanding of their toxicological profiles.

Introduction to Dimethylvinphos

Dimethylvinphos is a synthetic organophosphate insecticide designed for broad-spectrum control of insect pests.[1] Like other compounds in its class, its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and vertebrates.[1][2] The accumulation of the neurotransmitter acetylcholine, resulting from AChE inhibition, leads to overstimulation of cholinergic pathways, paralysis, and ultimately, death of the target organism.[3]

1.1 Chemical Identity and Physicochemical Properties

-

Chemical Name: [2-chloro-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate[4]

-

Molecular Formula: C₁₀H₁₀Cl₃O₄P[5]

-

Molecular Weight: 331.52 g/mol [6]

-

General Properties: Dimethylvinphos is a crystalline solid with a relatively low vapor pressure, indicating it is not highly volatile.[6][7] It is classified as toxic if swallowed and very toxic to aquatic life with long-lasting effects.[4][8]

1.2 The Significance of Isomerism in Pesticide Activity

Geometric isomerism, such as the (E)/(Z) configuration in Dimethylvinphos, can have a profound impact on a molecule's biological activity.[9] The distinct three-dimensional arrangement of atoms can alter how the molecule fits into the active site of a target enzyme or receptor.[10] This difference in binding affinity often translates to significant variations in potency, efficacy, and even the metabolic pathway of the isomers. For Dimethylvinphos, the (E)-isomer is reported to be the more biologically active form and is typically dominant in commercial formulations.[1]

The (E) and (Z) Isomers of Dimethylvinphos

The presence of a C=C double bond in the vinyl group attached to the phosphate ester is the source of Dimethylvinphos's isomerism.[1] The substituents around this double bond—specifically the chlorine atom and the dichlorophenyl group—can be arranged on opposite sides ((E)-isomer, from the German entgegen) or the same side ((Z)-isomer, from the German zusammen).

2.1 Stereochemistry and Structural Differences

The spatial arrangement of the (E) and (Z) isomers is the fundamental determinant of their differential activity. The (E)-isomer possesses a trans configuration, while the (Z)-isomer has a cis configuration.

Caption: Chemical structures of (E)- and (Z)-Dimethylvinphos isomers.

Differential Biological Activity: A Comparative Analysis

The primary mechanism of toxic action for Dimethylvinphos is the irreversible phosphorylation of the serine hydroxyl group within the active site of acetylcholinesterase (AChE).[2][3] This covalent modification renders the enzyme non-functional. The differential insecticidal and toxicological properties of the (E) and (Z) isomers stem directly from their varying abilities to interact with and inhibit this critical enzyme.

3.1 Mechanism of Action: Acetylcholinesterase (AChE) Inhibition

The organophosphate group of Dimethylvinphos acts as a substrate mimic for acetylcholine. The phosphorus atom is attacked by the serine residue in the AChE active site, leading to the formation of a stable, phosphorylated enzyme that is slow to hydrolyze, effectively causing irreversible inhibition.[3]

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by Dimethylvinphos.

3.2 Comparative Efficacy and Toxicity

While specific quantitative data comparing the isomers of Dimethylvinphos are scarce in publicly available literature, general principles from related organophosphates and available information suggest a significant difference. The (E)-isomer is consistently cited as the more biologically active form.[1] This implies that the (E) configuration provides a more optimal steric and electronic arrangement for binding to the AChE active site, leading to a higher rate of inhibition.

This enhanced activity extends to toxicity in non-target organisms.[11][12][13] The higher potency of the (E)-isomer means that lower concentrations are required to elicit a toxic response.

Table 1: Comparative Biological Activity Profile of Dimethylvinphos Isomers

| Property | (E)-Isomer | (Z)-Isomer | Rationale / Causality |

|---|---|---|---|

| AChE Inhibition | Higher Potency | Lower Potency | The trans configuration of the (E)-isomer is believed to fit more effectively into the AChE active site, facilitating phosphorylation. |

| Insecticidal Efficacy | Higher | Lower | Directly correlated with the rate of AChE inhibition in target insect pests. |

| Acute Mammalian Toxicity | Higher | Lower | The mechanism of toxicity is the same in mammals; therefore, higher enzyme inhibition correlates with higher toxicity. |

Experimental Protocols for Isomer Analysis and Bioactivity Assessment

To rigorously evaluate the differential activity of Dimethylvinphos isomers, a two-stage experimental approach is necessary: first, the analytical separation and quantification of the isomers, and second, a biochemical assay to measure their inhibitory potential.

4.1 Protocol: Isomer Separation and Quantification via HPLC

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating geometric isomers that differ in polarity and shape.[14][15] A normal-phase or reverse-phase system can be optimized for this purpose.

Objective: To separate and quantify (E)- and (Z)-Dimethylvinphos from a technical mixture or environmental sample.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the Dimethylvinphos sample in a suitable solvent (e.g., acetonitrile or hexane) to a known concentration (e.g., 1 mg/mL).

-

Chromatographic System:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common starting point.

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The ratio must be optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of ~210 nm.

-

-

Calibration: Prepare a series of calibration standards of certified (E) and (Z) isomer reference materials. Generate a calibration curve of peak area versus concentration for each isomer.

-

Analysis: Inject the sample onto the HPLC system. The two isomers will elute at different retention times.

-

Quantification: Identify the peaks corresponding to the (E) and (Z) isomers based on the retention times of the standards. Calculate the concentration of each isomer in the sample using the calibration curves.

4.2 Protocol: In Vitro AChE Inhibition Assay (Modified Ellman's Method)

This colorimetric assay measures AChE activity by detecting the production of thiocholine when acetylcholine is hydrolyzed. The presence of an inhibitor like Dimethylvinphos will reduce the rate of this reaction.

Objective: To determine the inhibitory potency (e.g., IC₅₀ value) of each Dimethylvinphos isomer on AChE.

Methodology:

-

Reagents:

-

Phosphate buffer (pH 8.0).

-

Acetylcholinesterase (AChE) enzyme solution.

-

Acetylthiocholine iodide (ATCI) substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Purified (E)- and (Z)-Dimethylvinphos isomer solutions at various concentrations.

-

-

Procedure (96-well plate format):

-

To each well, add phosphate buffer, DTNB solution, and the respective Dimethylvinphos isomer dilution (or solvent for control).

-

Add the AChE enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the ATCI substrate to all wells.

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Normalize the data by expressing the activity as a percentage of the uninhibited control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Caption: Workflow for comparative analysis of Dimethylvinphos isomers.

Metabolism and Environmental Fate

The metabolism of Dimethylvinphos in organisms is a detoxification process aimed at increasing water solubility to facilitate excretion.[16][17] The primary metabolic pathways involve demethylation and hydrolysis of the phosphate ester bond.[16]

-

Demethylation: This process is carried out by glutathione S-methyl transferase in the cytosol and microsomal mono-oxygenases in the liver.[16] This is a critical detoxification step, as the desmethyl metabolite is a much weaker AChE inhibitor.

-

Hydrolysis: The phosphate ester bond is cleaved, separating the phosphate group from the vinyl side chain. The resulting 2,4-dichlorophenacyl chloride is further metabolized to compounds like 2,4-dichloromandelic acid before excretion.[16]

Differences in the rates of metabolism between the (E) and (Z) isomers can contribute to their differential toxicity. An isomer that is metabolized more slowly will persist longer in the body, allowing more time to inhibit AChE. Species-specific differences in metabolic enzyme activity also account for variations in toxicity between organisms like rats and dogs. In the environment, processes like hydrolysis and photolysis contribute to the degradation of Dimethylvinphos, though it is considered very toxic to aquatic life with long-lasting effects.[4][7]

Conclusion and Future Research Directions

The geometric isomerism of Dimethylvinphos is a critical determinant of its biological activity. The (E)-isomer is the more potent acetylcholinesterase inhibitor and, consequently, the more effective insecticide and more toxic compound. This guide has detailed the chemical basis for this difference and provided robust experimental protocols for its investigation.

Future research should focus on obtaining precise quantitative toxicity data (e.g., LD₅₀ and IC₅₀ values) for the purified isomers to build more accurate risk assessment models. Furthermore, investigating the differential metabolism of the isomers using modern analytical techniques like LC-MS/MS could provide deeper insights into their toxicokinetic profiles.[18][19] Understanding these nuances is essential for the development of safer, more selective pesticides and for the accurate assessment of their environmental impact.

References

- Benchchem. (n.d.). The Environmental Fate and Degradation of Dimethyl Vinyl Phosphate: A Technical Guide.

- AERU. (n.d.). Dimethylvinphos (Ref: SD 8280). University of Hertfordshire.

- Hutson, D. H., Hoadley, E. C., & Griffiths, M. H. (1976). The metabolic demethylation of the insecticide dimethylvinphos in rats, in dogs, and in vitro. Xenobiotica, 6(9), 545-555.

- Bedford, C. T., Hutson, D. H., & Millburn, P. (1991). Metabolic Demethylation of the Insecticide Dimethyl-vinphos in Rats, in Dogs, and in Vitro. Biochemical Society Transactions, 19(3), 324-324.

- NIST. (n.d.). dimethylvinphos(E). NIST Chemistry WebBook.

- NIST. (n.d.). dimethylvinphos(E). NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). Dimethylvinphos. PubChem.

- CAS. (n.d.). Dimethylvinphos. CAS Common Chemistry.

- Taylor, P., & Radić, Z. (1994). Acetylcholinesterase: structure, dynamics, and interactions with organophosphorus compounds. PMC.

- U.S. Environmental Protection Agency. (n.d.). The Fate of Select Pesticides in the Aquatic Environment. EPA.

- Dorough, H. W. (1976). Comparative aspects of pesticide metabolism in plants and animals. PMC.

- Wan, N., et al. (2025). Pesticides have negative effects on non-target organisms. Nature Communications, 16(1), 1360.

- Ministry of the Environment, Japan. (n.d.). Analytical Methods.

- National Research Council (US) Committee on Toxicology. (1980). Acetylcholinesterase Inhibitors: Case Study of Mixtures of Contaminants with Similar Biologic Effects. In Drinking Water and Health: Volume 3. National Academies Press (US).

- Carlier, P. R., et al. (2015). Discovery of New Classes of Compounds that Reactivate Acetylcholinesterase Inhibited by Organophosphates. ChemBioChem, 16(15), 2179-2188.

- Sánchez-Bayo, F. (2012). Insecticides Mode of Action in Relation to Their Toxicity to Non-Target Organisms. Journal of Environment & Analytical Toxicology, S4.

- Pohanka, M. (2018). Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. International Journal of Molecular Sciences, 19(3), 704.

- PAN Europe. (2025). Pesticides found widely toxic to non-target organisms in low concentrations.

- Lukaszewicz-Hussain, A., & Moniuszko-Jakoniuk, J. (2013). The Effect of Bromfenvinphos, Its Impurities and Chlorfenvinphos on Acetylcholinesterase Activity. Pesticide Biochemistry and Physiology, 105(3), 163-169.

- FDA. (n.d.). DIMETHYLVINPHOS, (E)-. Global Substance Registration System.

- Wang, P., et al. (2014). Analytical Methods. Royal Society of Chemistry.

- Agency for Toxic Substances and Disease Registry. (1997). Table 6-2, Analytical Methods for Determining Chlorfenvinphos in Environmental Samples. In Toxicological Profile for Chlorfenvinphos.

- Welsch, T., et al. (2010). Different responses of E:Z-isomers of pesticides in liquid chromatography-electrospray ionization-mass spectrometry. Rapid Communications in Mass Spectrometry, 24(11), 1643-1651.

- HPC Standards. (n.d.). (Z)-Dimethylvinphos.

- Ford, K. A. (2015). Neonicotinoid Insecticide Metabolism and Mechanisms of Toxicity in Mammals. eScholarship, University of California.

- Nabeshima, E., et al. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328.

- Benchchem. (n.d.). A Comparative Guide to the Biological Activity of E vs. Z Isomers of p-Coumaroyl Flavonoids: Unveiling a Research Frontier.

- European Commission. (n.d.). Active substance: Dimethylvinphos. EU Pesticides Database.

- Gilmour, D. (1965). The metabolism of insects. CABI Digital Library.

- El-Ramady, H., et al. (2024). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Semantic Scholar.

- Stanković, N., et al. (2021). Biological Activities Related to Plant Protection and Environmental Effects of Coumarin Derivatives: QSAR and Molecular Docking Studies. International Journal of Molecular Sciences, 22(16), 8871.

- Pinto, A., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3195.

Sources

- 1. Dimethylvinphos (Ref: SD 8280) [sitem.herts.ac.uk]

- 2. Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase Inhibitors: Case Study of Mixtures of Contaminants with Similar Biologic Effects - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Dimethylvinphos | C10H10Cl3O4P | CID 16769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dimethylvinphos(E) [webbook.nist.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]